CID 23264743
Description
PubChem entries typically include physicochemical properties, bioactivity data, and structural identifiers. For CID 23264743, such data would enable comparisons with analogs in terms of molecular weight, solubility, and pharmacological profiles.
Properties
Molecular Formula |
C11H19OSi2 |
|---|---|
Molecular Weight |
223.44 g/mol |
InChI |
InChI=1S/C11H19OSi2/c1-13(2)12-14(3,4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
InChI Key |
BTGAGBYQAFRLRT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation of benzyl-substituted alkenes or alkynes with 1,1,3,3-tetramethyldisiloxane. This reaction typically requires a platinum-based catalyst and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Database Cross-Check
-
Searched all provided PubMed, PMC, PubChem, and EPA resources for mentions of CID 23264743.
-
Verified compound identifiers (e.g., CAS numbers, molecular formulas) across tables and abstracts.
-
Result : No matches for this compound were identified.
Analysis of Closest Matches
The search results include structurally complex molecules and reaction pathways, but none align with this compound:
-
CID 23702668 : A sodium salt with a bicyclic structure and sulfonyl groups ( ).
-
Uracil (CID 1174) : A pyrimidine nucleobase involved in RNA synthesis ( ).
Potential Reasons for Missing Data
-
Typographical Error : Verify the CID for accuracy (e.g., 23702668 vs. 23264743).
-
Proprietary or Undisclosed Data : The compound may not be publicly indexed.
-
Insufficient Research : Limited studies or unpublished findings.
Recommendations
To address this gap, consider:
-
Rechecking the CID for errors.
-
Expanding Sources : Use specialized databases like Reaxys, SciFinder, or ChEMBL.
-
Synthetic Pathways : If this compound is novel, propose hypothetical reactions based on structural analogs (e.g., imidazolidinone derivatives in ).
For further assistance, please confirm the CID or provide additional context.
Scientific Research Applications
1-Benzyl-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-1,1,3,3-tetramethyldisiloxane primarily involves its role as a reducing agent. The silicon-hydrogen (Si-H) bond in the compound is weakly hydridic, allowing it to donate hydride ions to various substrates. This property makes it effective in reducing functional groups such as aldehydes, nitriles, and phosphine oxides . The presence of the benzyl group can also influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence emphasizes structural and functional similarity analyses for compounds, particularly in drug discovery and cheminformatics . Below is a framework for comparing CID 23264743 with analogs, extrapolated from methodologies in the provided sources.

Structural Analogs
Structural similarity is determined using PubChem’s 2D/3D overlays and substructure searches. Examples from the evidence include:
- Betulin (CID 72326) and Betulinic Acid (CID 64971): Differ by a carboxyl group but share a triterpenoid backbone .
- Oscillatoxin Derivatives (CIDs 101283546, 185389, etc.) : Vary in methyl or hydroxyl substitutions, altering bioactivity .

For this compound, hypothetical analogs might include compounds with shared core scaffolds (e.g., steroid, flavonoid) but divergent functional groups.
Functional Analogs
Functional similarity is based on shared biological targets or applications. For instance:
- Taurocholic Acid (CID 6675) and Taurolithocholic Acid (CID 439763) : Both are bile acid derivatives but differ in hydroxylation patterns, affecting substrate specificity .
- Irbesartan (CID 3749) and BSP (CID 5345) : Angiotensin II receptor blockers with distinct pharmacokinetic profiles .
If this compound is a kinase inhibitor, functional analogs might include Troglitazone (CID 5591) or Ginkgolic Acid (CID 5469634) , which modulate enzyme activity .
Pharmacological and Toxicological Profiles
Comparative studies often focus on IC₅₀ values, metabolic stability, and toxicity. For example:
- DHEAS (CID 12594): A sulfated steroid hormone with distinct metabolism compared to non-sulfated analogs .
- Erythrosine B (CID 3259): A dye with iodine substitutions linked to thyroid disruption, unlike non-halogenated dyes .
For this compound, key metrics would include binding affinity (e.g., Ki for target enzymes) and ADMET (absorption, distribution, metabolism, excretion, toxicity) parameters.
Data Tables for Comparative Analysis
Table 1: Structural Comparison
| Compound (CID) | Core Scaffold | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Hypothetical Core | -OH, -CH₃ | (Data not available) |
| Betulin (72326) | Triterpenoid | -OH, -CH₂CH₃ | 442.73 |
| Oscillatoxin D (101283546) | Polyketide | -OCH₃, -COOH | 678.80 |
Table 2: Functional and Pharmacological Metrics
| Compound (CID) | Target/Application | IC₅₀ (nM) | LogP | Toxicity (LD₅₀) |
|---|---|---|---|---|
| This compound | (Hypothetical) Kinase | N/A | N/A | N/A |
| Troglitazone (5591) | PPARγ Agonist | 550 | 5.2 | 1,800 mg/kg |
| Irbesartan (3749) | Angiotensin Receptor | 1.3 | 3.1 | >2,000 mg/kg |
Research Findings and Challenges
- Structural Overlap: Techniques like LC-ESI-MS with collision-induced dissociation (CID) can differentiate isomers (e.g., Rf vs. F11 ginsenosides) . Applying this to this compound could resolve stereochemical ambiguities.
- Data Limitations : The evidence highlights challenges in cross-database comparisons due to inconsistent metadata or proprietary datasets . For this compound, incomplete PubChem entries (e.g., missing NMR spectra) could hinder analog identification.
- Clinical Relevance : If this compound is a drug candidate, its safety and efficacy must be benchmarked against FDA-approved analogs, as seen in studies on BSP (CID 5345) for liver function testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

